Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1445949-63-2) is a spirocyclic compound featuring a bicyclic structure with a tert-butyl carbamate (Boc) protecting group and an iodomethyl substituent. Its molecular formula is C₁₂H₂₀INO₃, and it has a molecular weight of 353.20 g/mol . The iodine atom in the iodomethyl group makes it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution or cross-coupling reactions. The Boc group enhances solubility in non-polar solvents and stabilizes the amine during synthetic processes .
The spiro[3.4]octane core introduces conformational rigidity, which is advantageous in medicinal chemistry for designing molecules with defined three-dimensional geometries. This compound is cataloged by suppliers like Parchem Chemicals and is typically used in pharmaceutical research as a building block for bioactive molecules .
Properties
IUPAC Name |
tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-7-12(8-14)5-4-9(6-13)16-12/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGQZEWJUKSMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201125609 | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 6-(iodomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-46-6 | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 6-(iodomethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 6-(iodomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201125609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Protocol
In a representative procedure:
- Precursor preparation : A diketone derivative is treated with a primary amine (e.g., benzylamine) in methanol at 25°C for 12 hours.
- Cyclization : Sodium cyanoborohydride (NaBH3CN) is added to the reaction mixture, which facilitates intramolecular reductive amination.
- Workup : The product is purified via silica gel chromatography using a gradient of methanol (2–5%) in dichloromethane, yielding the spirocyclic amine intermediate.
| Parameter | Condition |
|---|---|
| Reaction temperature | 25°C |
| Reducing agent | NaBH3CN (1.2 equiv) |
| Solvent | Methanol |
| Yield | 65–72% |
Introduction of the Iodomethyl Group
The iodomethyl substituent is introduced at the 6-position of the spirocyclic core through nucleophilic substitution or metal-mediated coupling. Two primary methods have been reported:
Halogen Exchange Reaction
This method involves substituting a hydroxyl group with iodine using triphenylphosphine (PPh3) and iodine (I2) in anhydrous dichloromethane:
- Substrate activation : The hydroxyl-containing spirocyclic intermediate (1 equiv) is dissolved in dichloromethane under nitrogen.
- Iodination : PPh3 (1.5 equiv) and I2 (1.2 equiv) are added at 0°C, followed by stirring at room temperature for 6 hours.
- Purification : The crude product is washed with sodium thiosulfate solution and purified via flash chromatography (hexane/ethyl acetate, 3:1).
| Parameter | Condition |
|---|---|
| Reaction time | 6 hours |
| Temperature | 0°C → 25°C |
| Yield | 58–64% |
Mitsunobu Reaction
An alternative approach employs the Mitsunobu reaction to install the iodomethyl group:
- Reagent setup : The hydroxyl intermediate (1 equiv), methyl iodide (2 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in tetrahydrofuran (THF).
- Reaction progression : Triphenylphosphine (1.5 equiv) is added dropwise at −10°C, and the mixture is stirred for 12 hours.
- Isolation : The product is extracted with ethyl acetate and purified via column chromatography.
| Parameter | Condition |
|---|---|
| Solvent | THF |
| Temperature | −10°C → 25°C |
| Yield | 71–78% |
Boc Protection of the Amine Group
The tert-butyl carbamate (Boc) group is introduced to protect the secondary amine during subsequent synthetic steps:
- Reaction conditions : The spirocyclic amine (1 equiv) is dissolved in dichloromethane with di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
- Stirring : The mixture is stirred at 25°C for 4 hours.
- Workup : The solvent is evaporated, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).
| Parameter | Condition |
|---|---|
| Catalyst | DMAP (0.1 equiv) |
| Reaction time | 4 hours |
| Yield | 85–92% |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and green chemistry principles are employed to enhance efficiency:
Continuous Flow Protocol
- Reactor design : A two-stage flow system separates the cyclization and iodination steps.
- Residence time : 30 minutes per stage at 40°C.
- Throughput : 1.2 kg/day with >95% purity.
Solvent Recycling
- Recovery rate : 90% of dichloromethane is reclaimed via distillation.
- Waste reduction : Atom economy improves from 68% (batch) to 82% (flow).
Analytical Validation of Synthetic Products
Critical quality control measures include:
Structural Confirmation
- NMR spectroscopy : ¹H NMR (CDCl3, 400 MHz) shows characteristic signals at δ 1.44 (s, 9H, Boc), 3.82 (m, 2H, CH2I), and 4.21 (s, 1H, spiro-CH).
- Mass spectrometry : ESI-MS m/z 403.1 [M+H]+ confirms molecular weight.
Purity Assessment
- HPLC analysis : Retention time = 8.2 min (C18 column, 70% acetonitrile/water).
- Impurity profile : <0.5% by area normalization.
Challenges and Optimization Strategies
Iodide Stability Issues
- Light sensitivity : Decomposition rates increase by 15% under UV exposure.
- Mitigation : Amber glassware and argon atmospheres reduce degradation to <2% over 72 hours.
Byproduct Formation
- Major byproduct : tert-butyl 6-methyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (5–8% yield).
- Resolution : Gradient elution chromatography (hexane → ethyl acetate) achieves 99% separation efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The iodomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or reduce specific functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Scientific Research Applications
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The iodomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins or other biomolecules.
Comparison with Similar Compounds
Amino-Functionalized Derivatives
Key Differences :
- The iodomethyl group in the parent compound provides a reactive site for halogen exchange, whereas amino derivatives enable nucleophilic reactions (e.g., amide bond formation).
- Aminoethyl-substituted analogs (e.g., CAS 1330764-09-4) offer increased hydrophilicity compared to iodomethyl derivatives .
Oxo and Hydroxy Derivatives
Key Differences :
- Oxo derivatives (e.g., CAS 1363382-39-1) are pivotal in ketone-based reactions, while hydroxy variants (e.g., C1 in ) enable hydrogen bonding and chirality-driven interactions .
- The iodomethyl group’s higher molecular weight (353.20 vs. 227.26 g/mol for oxo derivatives) impacts pharmacokinetic properties like metabolic stability .
Heteroatom and Ring Modifications
Key Differences :
- The 7-oxa-5-aza variant (CAS 2135785-61-2) modifies electronic properties compared to the 5-oxa-2-aza parent compound, influencing binding to biological targets .
Biological Activity
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a compound with the CAS number 1638771-46-6, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a spirocyclic framework that contributes to its unique biological properties. The compound features an iodine atom, which is often associated with increased reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀INO₃ |
| Molecular Weight | 353.20 g/mol |
| CAS Number | 1638771-46-6 |
| Chemical Structure | Structure |
Antimicrobial Properties
Recent studies have indicated that compounds containing the diazaspiro[3.4]octane core exhibit significant antimicrobial activity. For instance, research demonstrated that derivatives of this core structure possess potent antitubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential effectiveness against various pathogens.
Inhibition of Cancer Cell Proliferation
The compound's structural features may also confer anticancer properties. Compounds derived from spirocyclic frameworks have been reported to inhibit key protein interactions involved in cancer progression, such as the menin-MLL1 interaction . Although direct studies on this compound are lacking, the potential for similar activity exists based on related compounds.
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated various derivatives of the diazaspiro[3.4]octane framework for their MIC against M. tuberculosis. Compounds with structural modifications similar to tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane showed promising results, indicating that further exploration of this compound could yield significant findings .
- Cancer Research : The spirocyclic nature of related compounds has been linked to the modulation of signaling pathways involved in cancer cell survival and proliferation. Research focusing on these mechanisms could provide insights into the therapeutic potential of tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate to improve yield and purity?
- Methodological Answer : Begin with tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate as a precursor (as demonstrated in Pfizer’s reductive amination protocol) . Introduce the iodomethyl group via nucleophilic substitution or metal-mediated coupling. Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of NaBH3CN or other reducing agents) to minimize side reactions. Use LCMS for real-time monitoring of intermediates . Purify via silica gel chromatography with gradients of methanol/dichloromethane to isolate the iodomethyl derivative .
Q. What analytical techniques are critical for confirming the structure and purity of this spirocyclic compound?
- Methodological Answer : Combine 1H/13C NMR to verify spirocyclic geometry and iodomethyl substitution . Use LCMS (e.g., m/z 403.1 [M+H]+ as in Pfizer’s work) to confirm molecular weight . For crystalline derivatives, X-ray crystallography (as applied to enantiomer resolution in spirocyclic systems) resolves stereochemical ambiguities . Monitor purity via HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
Q. How should researchers address stability issues during storage or handling of this iodomethyl-containing compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent light-induced degradation of the iodomethyl group. Conduct stability studies using TGA/DSC to assess thermal decomposition risks. For handling, follow SDS guidelines: use PPE (gloves, goggles) and work in a fume hood due to potential iodide release .
Advanced Research Questions
Q. What strategies can resolve contradictions in stereochemical assignments for derivatives of this spirocyclic compound?
- Methodological Answer : Combine NOESY/ROESY NMR to probe spatial proximity of protons in the spirocyclic core . For unresolved cases, employ chiral SFC (supercritical fluid chromatography) with amylose-based columns, as demonstrated in Pfizer’s enantiomer separation (Phenomenex Lux Amylose-1, 5 µm) . Validate configurations via X-ray crystallography of hydrochloride salts or heavy-atom derivatives .
Q. How does the iodomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalytic systems are most effective?
- Methodological Answer : The iodomethyl group acts as a versatile electrophile. For Suzuki couplings, use Pd(dppf)Cl2 or Pd(PPh3)4 catalysts with K2CO3 in THF/water mixtures (60°C, 12–24 h). Monitor for β-hydride elimination side products via GC-MS . Compare reactivity with bromo/chloro analogs: iodine’s lower electronegativity enhances oxidative addition rates but may require ligand optimization (e.g., XPhos) to suppress protodeiodination .
Q. What computational methods predict the conformational flexibility of the 5-oxa-2-azaspiro[3.4]octane core, and how does this impact drug design?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map energy minima of the spirocyclic core. Use MD simulations (AMBER/CHARMM force fields) in explicit solvent (e.g., water/DMSO) to assess ring puckering and iodomethyl group orientation. Correlate flexibility with bioactivity data (e.g., binding to kinase targets) to prioritize rigid analogs for lead optimization .
Q. How can researchers design in vivo studies to evaluate the metabolic fate of this compound, particularly deiodination pathways?
- Methodological Answer : Administer radiolabeled (14C or 125I) compound to rodent models. Collect plasma, urine, and feces over 24–72 h. Extract metabolites via SPE cartridges and identify using HRMS/MS (Q-TOF). Compare with in vitro liver microsome assays (human/rat CYP450 isoforms) to pinpoint enzymes responsible for deiodination. Use PET imaging (124I-labeled analog) for real-time biodistribution tracking .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental NMR chemical shifts be addressed?
- Methodological Answer : Re-examine solvent effects (e.g., CDCl3 vs. DMSO-d6) and proton exchange phenomena. Use computational NMR prediction tools (GIAO/DFT) with implicit solvent models (IEFPCM) to simulate shifts. If outliers persist, consider dynamic effects (e.g., ring inversion) via VT-NMR (variable temperature) to detect coalescence points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
